1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
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Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a chemical compound with the molecular formula C11H16N2O2S. It is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is particularly interesting due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with an aromatic aldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Sulfonation: The tetrahydroquinoline derivative is then sulfonated using sulfonyl chloride to introduce the sulfonamide group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to its tetrahydro form, typically using hydrogenation catalysts like palladium on carbon.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions but often include various substituted quinoline or tetrahydroquinoline derivatives .
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide can be compared with other similar compounds, such as:
1-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group and has different chemical reactivity and biological activity.
Quinoline: The fully aromatic form of tetrahydroquinoline, with distinct chemical properties and applications.
Sulfanilamide: A well-known sulfonamide antibiotic, differing in its core structure and specific biological targets.
The uniqueness of this compound lies in its combination of the tetrahydroquinoline scaffold with the sulfonamide group, providing a versatile platform for chemical modifications and potential biological activities .
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-8-sulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h3,5,7H,2,4,6,8H2,1H3,(H2,12,14,15) |
InChI Key |
NLPCOJLQUFYFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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